REACTION_CXSMILES
|
[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([CH3:12])[CH:3]=1.[Cl:13][CH2:14][CH2:15][N:16]=[C:17]=[O:18].CO>C1COCC1>[Cl:13][CH2:14][CH2:15][NH:16][C:17]([NH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([CH3:12])[CH:3]=1)=[O:18]
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Name
|
|
Quantity
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12.6 g
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Type
|
reactant
|
Smiles
|
NC1=CC(=NC2=CC=CC=C12)C
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Name
|
|
Quantity
|
10.2 mL
|
Type
|
reactant
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Smiles
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ClCCN=C=O
|
Name
|
|
Quantity
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480 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
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100 mL
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Type
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reactant
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Smiles
|
CO
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture is stirred for 40 h at rt
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
stirring
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Type
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WAIT
|
Details
|
is continued an additional hour
|
Type
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CUSTOM
|
Details
|
The reaction mixture is evaporated
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Type
|
STIRRING
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Details
|
The organic layer is shaken with 1 N HCl (250 mL)
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Type
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FILTRATION
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Details
|
the resulting precipitate is collected by filtration
|
Type
|
WASH
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Details
|
The solid is washed with CH2Cl2 (100 mL), saturated NaHCO3 (2×100 mL)
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Type
|
CUSTOM
|
Details
|
The resulting solid is dried under HV at rt for 14 h
|
Duration
|
14 h
|
Reaction Time |
40 h |
Name
|
|
Type
|
product
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Smiles
|
ClCCNC(=O)NC1=CC(=NC2=CC=CC=C12)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |